Guanylpirenzepine

Description

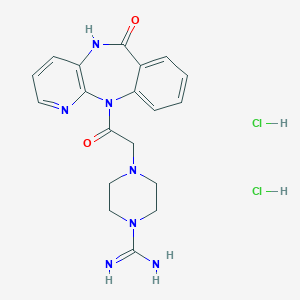

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

122858-76-8 |

|---|---|

Molecular Formula |

C19H23Cl2N7O2 |

Molecular Weight |

452.3 g/mol |

IUPAC Name |

4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazine-1-carboximidamide;dihydrochloride |

InChI |

InChI=1S/C19H21N7O2.2ClH/c20-19(21)25-10-8-24(9-11-25)12-16(27)26-15-6-2-1-4-13(15)18(28)23-14-5-3-7-22-17(14)26;;/h1-7H,8-12H2,(H3,20,21)(H,23,28);2*1H |

InChI Key |

MPSJGYIIWXQLOW-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl |

Canonical SMILES |

C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl |

Other CAS No. |

122858-76-8 |

Synonyms |

5,11-dihydro-11-(2-(4-amidinopiperazine)aceyl)-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one guanylpirenzepine |

Origin of Product |

United States |

Synthesis and Chemical Modification Research

Synthetic Methodologies for Guanylpirenzepine

The synthesis of this compound is not explicitly detailed in a single procedure but can be logically deduced from the synthesis of its parent compound, Pirenzepine (B46924), and standard chemical transformations. The key structural difference between the two compounds is the substituent on the distal nitrogen of the piperazine (B1678402) ring: a methyl group in Pirenzepine is replaced by a guanidino (carboximidamide) group in this compound.

A plausible synthetic route involves a multi-step process:

Formation of the Tricyclic Core : The initial step is the synthesis of the characteristic pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepine (B76468) core structure. One method involves the cyclization of 2-amino-N-(2-chloropyridyl-3-)benzamide in the presence of an acid catalyst to produce the key intermediate, 5,11-dihydro-6H-pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepin-6-one. google.com

Acylation : The tricyclic core is then acylated at the N11 position. This is typically achieved using chloroacetyl chloride to yield an 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepin-6-one intermediate. acs.orgontosight.ai This reactive intermediate is crucial for introducing the piperazine moiety.

Introduction of the Piperazine Ring : The chloroacetyl intermediate is subsequently alkylated with piperazine. This reaction leads to the formation of N-desmethyl-pirenzepine, where the piperazine ring is attached to the tricyclic core via an acetyl linker. researchgate.net This precursor possesses a free secondary amine on the piperazine ring, ready for the final guanylation step.

Guanylation : The final step is the conversion of the secondary amine of N-desmethyl-pirenzepine into a guanidine (B92328) group. This transformation, known as guanylation, can be accomplished using various reagents. Common methods include reaction with 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea in the presence of mercury(II) chloride or triethylamine, or reaction with cyanamide (B42294) catalyzed by Lewis acids like scandium(III) triflate. acs.orgnih.govsigmaaldrich.comorganic-chemistry.org This final step yields this compound.

Design and Synthesis of this compound Derivatives and Analogues

While specific research detailing the synthesis of a wide array of this compound derivatives is limited, the design principles can be inferred from extensive studies on Pirenzepine and other muscarinic antagonists. The primary strategies involve modification at two key positions: the terminal basic group on the piperazine ring and the tricyclic scaffold itself.

The design of analogues often aims to explore how structural changes affect receptor affinity, selectivity, and pharmacokinetic properties. For instance, research on Pirenzepine has led to the synthesis of fluorescent derivatives by linking various fluorophores (like Bodipy or Rhodamine) to the distal piperazinyl nitrogen via different spacer lengths. acs.orgresearchgate.net A similar strategy could be applied to this compound, modifying or replacing the guanidino group to probe its role or to attach reporter molecules.

Furthermore, a significant research avenue involves the introduction of the guanidine moiety into different molecular scaffolds to achieve or enhance muscarinic receptor antagonism. Studies have shown that modifying histamine (B1213489) H3 receptor antagonists, which also contain a piperazine core, by introducing a benzylguanidine fragment can lead to potent M2/M4 muscarinic receptor antagonists. acs.orgnih.govresearchgate.net This highlights a design strategy where the guanidine-piperazine combination is a key pharmacophore for muscarinic receptor interaction. These findings suggest that future derivatives of this compound could be designed by altering the linker between the piperazine and the tricyclic system or by modifying the tricyclic core itself, as has been done for other benzodiazepine derivatives. nih.govchemisgroup.usresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. nih.gov For this compound, SAR investigations focus on the structural features that determine its binding affinity and selectivity for the different subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5).

Qualitative SAR for this compound is best understood by comparing it with its parent compound, Pirenzepine. The primary difference, the guanidino group, has a profound impact on receptor interaction.

The Tricyclic Core : The rigid, tricyclic pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepine system serves as the foundational scaffold, orienting the key interacting groups in the correct conformation for receptor binding.

The Piperazine-Acetyl Linker : This linker provides the appropriate spacing and flexibility for the terminal basic group to interact with its binding pocket on the receptor.

The Terminal Basic Group : This is the most critical feature for SAR. In Pirenzepine, the terminal group is a methylated tertiary amine. In this compound, it is a guanidino group. The guanidinium (B1211019) cation, which is protonated at physiological pH, is a strong hydrogen bond donor and can form multiple, stable salt bridges and hydrogen bonds with receptor residues. mdpi.comresearchgate.net

Studies on other guanidine-containing muscarinic antagonists have shown that the guanidine group can form a key hydrogen-bond network with specific amino acids, such as asparagine, in the receptor's orthosteric binding site. acs.orgnih.gov The replacement of Pirenzepine's methylpiperazine with the guanylpiperazine in this compound alters its binding profile. This compound demonstrates high affinity for the M1 muscarinic receptor subtype, showing selectivity over other subtypes.

Table 1: Comparison of Binding Affinities (pKi) of Pirenzepine and this compound at Human Muscarinic Receptors

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

|---|---|---|---|---|---|

| Pirenzepine | 7.8–8.3 | 6.6–7.3 | ~6.9 | ~7.0 | ~7.3 |

| This compound | 7.3–7.6 | 5.3 | 6.2 | 6.2 | 6.8 |

Data sourced from literature compilations. qsardb.org

The data indicates that while both compounds are M1 selective, the guanidino group in this compound modifies the affinity profile across the receptor subtypes compared to Pirenzepine.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between the chemical structure and biological activity of a series of compounds. uc.pt These models are valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that drive potency and selectivity.

While no specific QSAR studies have been published for this compound itself, the methodology has been widely applied to other muscarinic antagonists, including its parent compound Pirenzepine. qsardb.orgconicet.gov.arwiley-vch.dearkat-usa.org The most common approaches for this class of compounds are 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.govcapes.gov.br

3D-QSAR : These methods analyze the steric and electrostatic fields of a set of aligned molecules. The resulting contour maps highlight regions where bulky groups or specific electronic properties (positive or negative charge) would increase or decrease biological activity. For a series of muscarinic antagonists, a 3D-QSAR model could reveal the precise spatial requirements for optimal interaction with the receptor's binding site. nih.govnih.gov

Pharmacophore Modeling : This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive ionizable groups) that a molecule must possess to be active. Pharmacophore models have been successfully generated for various muscarinic receptor subtypes and used to screen databases for new potential antagonists. researchgate.netfrontiersin.orgacs.org

The application of these QSAR methodologies to a series of this compound analogues could provide significant insights into the role of the guanidinium group and guide the design of new derivatives with improved affinity or selectivity profiles.

Pharmacological Characterization and Receptor Interactions

Muscarinic Receptor Binding Profile of Guanylpirenzepine

This compound's interaction with muscarinic receptors is complex, demonstrating a notable ability to discriminate between different receptor subtypes. tandfonline.comnih.gov

Initial studies revealed that this compound exhibits a distinct binding profile compared to its parent compound, pirenzepine (B46924). In competition binding experiments using radiolabeled pirenzepine ([³H]pirenzepine) in rat brain regions rich in M1 receptors (cerebral cortex, hippocampus, and striatum), this compound displayed a high affinity for a significant portion of these sites. tandfonline.comnih.gov However, its affinity for the cardiac M2 and glandular M3 muscarinic receptors was found to be low. tandfonline.comnih.gov When [³H]N-methylscopolamine was used to label receptors in heart and submandibular gland membranes, the affinity values for this compound were 5790 nM and 1336 nM, respectively. tandfonline.comnih.gov This indicates a lower affinity for M2 and M3 subtypes compared to pirenzepine, which had affinity values of 683 nM and 323 nM in the same tissues. tandfonline.comnih.gov

Further investigations have solidified this compound's selectivity profile. It is recognized for its ability to discriminate between the M1 and M4 receptor subtypes. tandfonline.comnih.gov Functional affinity studies have shown a unique selectivity pattern, with a higher affinity for muscarinic receptors in the rat duodenum (classified as M1) compared to those in the rabbit vas deferens, guinea pig ileum (M3), and atrium (M2). nih.gov Specifically, this compound demonstrated a 30-fold greater affinity for the duodenum M1 receptors over the vas deferens receptors. nih.gov This distinct pattern (duodenum > vas deferens > ileum > atrium) makes it a valuable tool for classifying muscarinic receptor subtypes. nih.gov

Table 1: Affinity of this compound for Muscarinic Receptor Subtypes This table is interactive. You can sort and filter the data.

| Receptor Subtype | Tissue/Cell Line | Radioligand | Affinity (nM) | Reference |

|---|---|---|---|---|

| M1 (high affinity site) | Rat Cerebral Cortex, Hippocampus, Striatum | [³H]pirenzepine | 64-92 (KH) | tandfonline.comnih.gov |

| M1 (low affinity site) | Rat Cerebral Cortex, Hippocampus, Striatum | [³H]pirenzepine | 19,000-28,000 (KL) | tandfonline.comnih.gov |

| M2 | Rat Heart | [³H]N-methylscopolamine | 5790 | tandfonline.comnih.gov |

| M3 | Rat Submandibular Gland | [³H]N-methylscopolamine | 1336 | tandfonline.comnih.gov |

| M4 | Rabbit Anococcygeus Muscle | - | pA2 = 6.24 | nih.gov |

A key characteristic of this compound's interaction with M1 receptors is the generation of heterogeneous or biphasic competition curves. tandfonline.comnih.gov Unlike pirenzepine, which typically shows a single class of binding sites in these brain regions, this compound's binding curves suggest the presence of at least two distinct receptor populations. tandfonline.comnih.govuah.es

Computer-assisted analysis of these curves has consistently revealed two populations of binding sites in the rat cerebral cortex, hippocampus, and striatum:

A major population (84-89%) of high-affinity receptors with a KH value ranging from 64-92 nM. tandfonline.comnih.gov

A minor population with very low affinity, having a KL value between 19-28 µM. tandfonline.comnih.gov

This heterogeneity was also observed in studies on rat duodenum, where competition curves with this compound indicated more than one class of binding sites. researchgate.net This phenomenon is often attributed to the presence of different receptor subtypes or variations in receptor coupling to G proteins. uah.essemanticscholar.org The ability of this compound to produce these complex binding curves underscores its utility in distinguishing between closely related receptor subtypes, particularly M1 and M4. tandfonline.comnih.gov

This compound acts as a competitive antagonist at muscarinic receptors. nih.gov This is demonstrated by the parallel rightward shift of the concentration-response curve of a muscarinic agonist in the presence of this compound, without a change in the maximum response. nih.gov Schild analysis, a method used to characterize competitive antagonism, has yielded regression lines with a slope of unity, further confirming the competitive nature of its antagonism. nih.gov In the rabbit anococcygeus muscle, a model for the M4 receptor, this compound exhibited a pA2 value of 6.24, indicating its antagonistic potency at this subtype. nih.gov

Analysis of Heterogeneous Binding Curves

Ligand-Receptor Binding Kinetics Investigations

The study of the rates at which a ligand associates with and dissociates from its receptor provides deeper insights into its pharmacological action beyond simple affinity measurements. carlssonlab.orgnih.gov

While specific numerical values for the association (k_on) and dissociation (k_off) rate constants of this compound are not extensively detailed in the provided search results, the principles of their determination are well-established in pharmacology. sartorius.comrevvity.combio-rad.com These constants are typically measured in kinetic experiments where the amount of radiolabeled ligand bound to the receptor is monitored over time. revvity.com The association rate is determined by measuring binding at various ligand concentrations, while the dissociation rate is measured by observing the decrease in binding after the addition of a high concentration of an unlabeled competitor. revvity.com

Studies on other muscarinic antagonists have highlighted the importance of these kinetic parameters. For instance, the dissociation of the antagonist dexetimide (B1670337) from different muscarinic receptor subtypes occurs at varying rates, which can be exploited for selective receptor labeling. nih.gov The relatively rapid dissociation of dexetimide from m1, m2, and m4 receptors allows for subsequent labeling of these subtypes. nih.gov

Receptor residence time, defined as the reciprocal of the dissociation rate constant (1/k_off), is an increasingly important parameter in drug discovery as it can be a better predictor of in vivo efficacy than binding affinity alone. nih.govucsd.eduuniversiteitleiden.nl A longer residence time signifies a more prolonged interaction between the ligand and the receptor. nih.gov

Although specific residence time values for this compound are not explicitly stated in the search results, its slow dissociation kinetics from certain receptor subtypes can be inferred from its use in selective labeling protocols. nih.gov The strategy to selectively label the M4 receptor involves using this compound to prevent the binding of a radioligand to the majority of m1 receptors, implying a sufficiently long residence time at the m1 subtype to effectively block it during the experimental timeframe. nih.gov The concept of insurmountable antagonism, where antagonists with very slow dissociation rates are difficult to wash out, is a practical consequence of long receptor residence times. universiteitleiden.nl

Determination of Association and Dissociation Rate Constants

Broader Pharmacological Target Profiling and Off-Target Interactions

The pharmacological profile of this compound is primarily defined by its interaction with the family of muscarinic acetylcholine (B1216132) receptors (mAChRs). An "off-target" interaction can be defined as a compound binding to a protein or receptor for which it was not originally intended. nih.gov This can lead to unexpected biological effects. frontiersin.orgnih.gov For a ligand like this compound, which was developed from the M1-selective antagonist Pirenzepine, its broader pharmacological profile and off-target interactions are best understood by examining its binding affinities across all five muscarinic receptor subtypes (M1-M5) and its potential for interacting with other unrelated receptor systems.

Initial research characterized this compound as a novel antagonist capable of discriminating between different populations of muscarinic receptors. nih.gov Competition binding experiments in rat brain membranes using radiolabeled ligands revealed a complex binding behavior. When competing against [³H]pirenzepine, which labels M1 receptors, this compound showed heterogeneous binding curves, indicating the presence of more than one binding site. Computer analysis identified a large population (84-89%) of high-affinity receptors (K_H = 64-92 nM) and a smaller population of very low-affinity sites (K_L = 19-28 µM). These high-affinity sites were later understood to represent a mix of M1 and M4 receptors.

Further studies using [³H]N-methylscopolamine to label receptors in peripheral tissues demonstrated that this compound has a significantly lower affinity for the glandular M3 receptor (K_i = 1336 nM) and the cardiac M2 receptor (K_i = 5790 nM). This early profiling established this compound as a tool capable of distinguishing between the M1/M4 subtypes and the M2/M3 subtypes.

The following table summarizes the binding affinities of this compound at the five human muscarinic receptor subtypes, compiled from various pharmacological databases and literature. The affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Binding Affinity (pKi) |

| M1 | 7.3 - 7.7 |

| M2 | 5.3 |

| M3 | ~5.9 (derived from 1336 nM Ki) |

| M4 | 6.2 |

| M5 | 6.2 |

| Tissue (Predominant Receptor) | Relative Affinity |

| Rat Duodenum (M1) | Highest |

| Rabbit Vas Deferens (M1) | High |

| Guinea Pig Ileum (M3) | Moderate |

| Guinea Pig Atrium (M2) | Lowest |

This distinct pattern (duodenum > vas deferens > ileum > atrium) makes this compound a valuable pharmacological tool for classifying muscarinic receptor subtypes. nih.gov

While the binding profile of this compound across the muscarinic receptor family is well-documented, information regarding its interactions with other, non-muscarinic G protein-coupled receptors (GPCRs) such as adrenergic or serotonergic receptors is not widely available in published literature. The broader screening of compounds against extensive panels of receptors is a more recent practice in drug discovery, aimed at identifying potential off-target liabilities early in development. For this compound, which was developed earlier, the primary focus of characterization was its selectivity within its target receptor family. Therefore, its "off-target" profile is largely described by its varying affinities for M1, M2, M3, M4, and M5 receptors.

Mechanistic Investigations of Guanylpirenzepine Action

Elucidation of Muscarinic Receptor Subtype-Specific Mechanisms

Guanylpirenzepine, a derivative of pirenzepine (B46924), demonstrates a distinct affinity profile for muscarinic acetylcholine (B1216132) receptor subtypes. nih.gov Unlike its parent compound, this compound can distinguish between different neuronal M1 and M4 muscarinic receptor subtypes. tandfonline.com

In radioligand binding studies using rat brain membranes, this compound exhibited heterogeneous binding curves when competing against [3H]pirenzepine, a known M1 receptor ligand. nih.gov This suggests the presence of at least two distinct binding sites. Computer analysis of these curves identified a large proportion (84-89%) of high-affinity receptors (K_H = 64-92 nM) and a smaller population of very low-affinity sites (K_L = 19-28 µM). tandfonline.comnih.gov This high-affinity binding corresponds to the M1 receptor subtype. tandfonline.com

Further investigations revealed that this compound has a low affinity for the glandular M3 and cardiac M2 receptor subtypes. nih.gov When [3H]N-methylscopolamine was used to label receptors in submandibular gland and heart membranes, the affinity values for this compound were 1336 nM and 5790 nM, respectively. tandfonline.comnih.gov This contrasts with pirenzepine, which showed higher affinities of 323 nM and 683 nM for M3 and M2 receptors, respectively. tandfonline.com

This unique selectivity profile allows this compound to be used as a pharmacological tool to differentiate between M1 and M4 receptor subtypes. nih.gov For instance, in Chinese hamster ovary (CHO-K1) cells expressing individual human muscarinic receptor subtypes, this compound can be used in combination with other antagonists like AF-DX 116 to selectively label the M4 receptor. nih.gov By including 200 nM this compound, the binding of radiolabeled N-methylscopolamine ([3H]NMS) to the M1 subtype is largely prevented. nih.gov

Table 1: Affinity of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Tissue/Cell Line | Radioligand | Affinity (pKi/nM) | Reference |

| M1 (high affinity) | Rat Cerebral Cortex, Hippocampus, Striatum | [3H]Pirenzepine | K_H = 64-92 nM | tandfonline.comnih.gov |

| M1 (low affinity) | Rat Cerebral Cortex, Hippocampus, Striatum | [3H]Pirenzepine | K_L = 19-28 µM | tandfonline.comnih.gov |

| M2 | Rat Heart | [3H]N-methylscopolamine | 5790 nM | tandfonline.comnih.gov |

| M3 | Rat Submandibular Gland | [3H]N-methylscopolamine | 1336 nM | tandfonline.comnih.gov |

| M4 | Rat | - | pKi 6.2 | guidetopharmacology.org |

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation

Canonical G Protein-Dependent Signaling

Muscarinic receptors, including the subtypes targeted by this compound, are G protein-coupled receptors (GPCRs). escholarship.orgnih.gov The M1 and M4 receptors, for which this compound shows selectivity, primarily couple to specific G protein families to initiate downstream signaling. nih.gov The M1 receptor typically couples to Gq/11 proteins. uni-frankfurt.de Activation of the Gq/11 pathway leads to the stimulation of phospholipase Cβ (PLCβ). uni-frankfurt.de PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). uni-frankfurt.de IP3 subsequently triggers the release of calcium (Ca2+) from intracellular stores. uni-frankfurt.de

The M4 receptor, on the other hand, predominantly couples to Gi/o proteins. guidetopharmacology.org Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). unife.it

G Protein-Independent Signaling Pathways (e.g., Beta-Arrestin Interactions)

In addition to canonical G protein-dependent signaling, GPCRs can also signal through G protein-independent pathways, often involving β-arrestins. researchgate.netgoogle.com While specific studies on this compound's direct influence on β-arrestin recruitment are limited, the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), is a key area of GPCR research. researchgate.netmdpi.com For the M1 muscarinic receptor, different agonists have been shown to exhibit bias towards either Gαq or β-arrestin2 recruitment. mdpi.com For example, pilocarpine (B147212) shows a preference for β-arrestin2 recruitment, while other agonists like McN-A-343 favor Gαq activation. mdpi.com Such biased signaling can be influenced by specific amino acid residues within the receptor that interact with the ligand. mdpi.com

Downstream Intracellular Signaling Cascades

The initial G protein activation by muscarinic receptors triggers a cascade of downstream intracellular events. The activation of the Gq/11 pathway by M1 receptors, leading to increased intracellular calcium, can modulate the activity of various calcium-dependent enzymes and transcription factors. researchgate.net

The Gi/o-mediated inhibition of adenylyl cyclase by M4 receptors results in lower cAMP levels. unife.itnih.gov This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways. nih.gov Furthermore, GPCR signaling can also modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, which can be influenced by both G protein-dependent and β-arrestin-mediated mechanisms. google.comwindows.net

Functional Pharmacology in Isolated Tissue Preparations

Muscarinic Receptor-Mediated Responses in Experimental Tissues

This compound's pharmacological properties have been characterized in various isolated tissue preparations, which endogenously express different complements of muscarinic receptor subtypes. These studies provide functional evidence for its receptor subtype selectivity.

In the rat duodenum , where muscarinic receptor activation mediates relaxation, this compound acts as a potent antagonist. nih.gov This tissue is known to express M1 receptors, and this compound's high affinity in this preparation aligns with its M1-selective profile. nih.govnih.gov

Conversely, in the rabbit vas deferens , where presynaptic muscarinic receptors inhibit neurotransmitter release and subsequent twitch contractions, this compound displays a significantly lower affinity compared to the rat duodenum. nih.govresearchgate.net This functional discrimination between the rat duodenum and rabbit vas deferens was a key finding that highlighted this compound's unique selectivity, as both tissues were initially thought to primarily involve M1 receptors. nih.govresearchgate.netclevelandclinic.org

In the guinea-pig ileum , a classical preparation for studying muscarinic receptor-mediated smooth muscle contraction, this compound demonstrates an affinity that is lower than in the rat duodenum but higher than in the atrium. nih.govresearchgate.net The contractile response in the guinea-pig ileum is predominantly mediated by M3 receptors, with some contribution from M2 receptors.

In the guinea-pig atria , where muscarinic M2 receptor activation leads to negative inotropic effects (a decrease in the force of contraction), this compound exhibits its lowest affinity among the tested tissues. nih.gov This is consistent with binding data showing its low affinity for the M2 receptor subtype. nih.gov

Table 2: Functional Activity of this compound in Isolated Tissues

| Tissue Preparation | Species | Measured Response | Inferred Primary Muscarinic Receptor Subtype | This compound Activity | Reference |

| Duodenum | Rat | Relaxation | M1 | High affinity antagonist | nih.govnih.gov |

| Vas Deferens | Rabbit | Inhibition of twitch contraction | M1/M4 | Lower affinity antagonist | nih.govresearchgate.net |

| Ileum | Guinea-pig | Contraction | M3 | Intermediate affinity antagonist | nih.gov |

| Atrium | Guinea-pig | Negative inotropism | M2 | Low affinity antagonist | nih.gov |

Quantitative Functional Assays (e.g., pA2 values)

Quantitative functional assays are crucial for characterizing the antagonist properties of a compound at its target receptors. For this compound, these assays have been instrumental in defining its affinity and selectivity profile across various muscarinic acetylcholine receptor (mAChR) subtypes. The primary method used is the Schild analysis, which determines the pA2 value of an antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, providing a measure of the antagonist's affinity for a receptor in a functional system. uam.es

Functional experiments have demonstrated that this compound acts as a competitive antagonist at muscarinic receptors. nih.gov This is evidenced by the parallel rightward shifts of agonist concentration-response curves in the presence of the compound, with Schild analysis yielding regression lines with slopes of approximately unity. nih.gov

The functional affinity of this compound varies significantly across different tissues and, consequently, different muscarinic receptor subtypes. Early investigations highlighted its unique selectivity pattern, which differs from its parent compound, Pirenzepine. nih.gov For instance, this compound displayed a 30-fold greater affinity for the muscarinic receptors in the rat duodenum (predominantly M1) compared to those in the rabbit vas deferens. nih.gov

Detailed research findings from various functional assays are summarized below, showcasing this compound's distinct profile at M1, M2, M3, and M4 receptors.

Research Findings

Functional studies have provided the following affinity values for this compound at different muscarinic receptor subtypes:

M1 Receptor: In functional experiments on the rat duodenum, a tissue where M1 receptors mediate relaxation, this compound exhibits a very high affinity with a pA2 value of 10.30. uni-frankfurt.de

M2 Receptor: In the guinea pig atrium, where M2 receptors mediate negative inotropic effects, this compound shows a high affinity with a pA2 value of 9.43. uni-frankfurt.de

M3 Receptor: For the M3 receptors in the guinea pig ileum, which are responsible for smooth muscle contraction, a pIC50 value of 8.76 has been reported. uni-frankfurt.de

M4 Receptor: In studies using the rabbit anococcygeus muscle, a model for the M4 receptor, this compound was found to have a pA2 value of 6.24. nih.gov This demonstrates a lower affinity for the M4 subtype compared to M1 and M2 receptors.

This selectivity profile (duodenum (M1) > atrium (M2) > ileum (M3) > anococcygeus muscle (M4)) establishes this compound as a valuable pharmacological tool for the functional classification of muscarinic receptor subtypes. nih.gov

This compound Functional Affinity (pA2/pIC50) Data

| Receptor Subtype | Tissue Preparation | Functional Response | pA2 / pIC50 Value | Reference |

| M1 | Rat Duodenum | Relaxation | 10.30 (pA2) | uni-frankfurt.de |

| M2 | Guinea Pig Atrium | Negative Inotropism | 9.43 (pA2) | uni-frankfurt.de |

| M3 | Guinea Pig Ileum | Contraction | 8.76 (pIC50) | uni-frankfurt.de |

| M4 | Rabbit Anococcygeus Muscle | Relaxation | 6.24 (pA2) | nih.gov |

Preclinical and Experimental Model Research

In Vitro Experimental Models

In vitro models are fundamental in pharmacology for determining a compound's direct interaction with its target, independent of systemic influences. panlab.comiworx.com For Guanylpirenzepine, these models have been crucial for defining its receptor affinity and functional activity at different muscarinic receptor subtypes.

Cell-based assays provide a controlled environment to study the functional consequences of a drug binding to its receptor. swordbio.comreactionbiology.com These assays can measure various cellular responses, such as changes in intracellular calcium levels or the recruitment of signaling proteins like β-arrestin, upon receptor activation or inhibition. discoverx.comnih.gov For G protein-coupled receptors (GPCRs) like muscarinic receptors, cell lines engineered to express specific receptor subtypes are commonly used. discoverx.comguidetopharmacology.orgguidetopharmacology.org

In the context of this compound, cell-based assays utilizing transfected cells expressing individual muscarinic receptor subtypes (M1, M2, M3, M4, M5) have been pivotal. guidetopharmacology.orgosti.gov Competition binding experiments in these systems, often using radiolabeled ligands like [3H]N-methylscopolamine, have allowed for the precise determination of this compound's affinity for each subtype. tandfonline.com Such studies have revealed that this compound, like its parent compound pirenzepine (B46924), exhibits low affinity for the M2 (cardiac) and M3 (glandular) receptor subtypes. nih.govtandfonline.com However, its distinguishing feature is its ability to discriminate between the M1 and M4 subtypes, both of which show high affinity for pirenzepine. tandfonline.com Flow cytometry-based assays can also be adapted to study ligand binding competition at GPCRs expressed on living cells. nih.gov

Isolated tissue functional assays, often conducted in an organ bath, measure the physiological response of a tissue to a drug. panlab.comwikipedia.orgnih.gov These assays are invaluable for characterizing the functional antagonism of a compound. researchgate.net The principle involves measuring the contractile or relaxant response of a specific tissue to an agonist in the presence and absence of an antagonist. panlab.com

Schild analysis is a classical pharmacological method used in these assays to determine the affinity (pA2 value) of a competitive antagonist. nih.govmefst.hrpsu.edu Studies on various isolated tissues have been used to characterize the functional selectivity of muscarinic antagonists. For instance, the rabbit anococcygeus muscle, which exhibits nonadrenergic, noncholinergic relaxations mediated by muscarinic receptors, has been used to determine the antagonist potencies of several compounds. nih.gov In one such study, this compound demonstrated a pA2 value of 6.24, indicating its antagonist activity at the muscarinic receptors present in this tissue. nih.gov Other tissues like the guinea-pig olfactory cortex slice and rat duodenum have also been employed to investigate the effects of muscarinic antagonists. nih.govresearchgate.net

Cell-Based Assays for Receptor Function and Signaling

In Vivo Animal Models

In vivo animal models are essential for understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate in a complex biological system. nih.gov These models allow for the assessment of a drug's ability to reach its target in the body and exert a pharmacological effect. meliordiscovery.commeliordiscovery.com

Rodent models, particularly rats, are extensively used in neuroscience research to study the distribution and function of receptors in the brain. ajol.infoutdallas.edumdpi.com For this compound, studies in rats have been crucial for understanding its binding characteristics in different brain regions. nih.govtandfonline.com

| Tissue/Receptor | Affinity (nM) | Radioligand Used | Reference |

|---|---|---|---|

| Cerebral Cortex (High Affinity) | 64-92 | [3H]pirenzepine | nih.govtandfonline.com |

| Hippocampus (High Affinity) | 64-92 | [3H]pirenzepine | nih.govtandfonline.com |

| Striatum (High Affinity) | 64-92 | [3H]pirenzepine | nih.govtandfonline.com |

| Cerebral Cortex (Low Affinity) | 19,000-28,000 | [3H]pirenzepine | nih.govtandfonline.com |

| Hippocampus (Low Affinity) | 19,000-28,000 | [3H]pirenzepine | nih.govtandfonline.com |

| Striatum (Low Affinity) | 19,000-28,000 | [3H]pirenzepine | nih.govtandfonline.com |

| Glandular (M3) | 1336 | [3H]N-methylscopolamine | nih.govtandfonline.com |

| Cardiac (M2) | 5790 | [3H]N-methylscopolamine | nih.govtandfonline.com |

Non-rodent models, such as rabbits, are also utilized in pharmacological research, often for specific tissue preparations or to assess species differences. The rabbit anococcygeus muscle is a smooth muscle preparation that has been used to study nonadrenergic, noncholinergic (NANC) inhibitory responses mediated by muscarinic receptors. nih.govnih.gov

In the rabbit anococcygeus muscle, muscarinic agonists induce relaxation. nih.gov Studies using a panel of selective muscarinic antagonists have been performed to characterize the receptor subtype responsible for this response. In these functional assays, this compound acted as a competitive antagonist, shifting the concentration-response curve of the agonist to the right. nih.gov The pA2 value for this compound was determined to be 6.24. nih.gov This value, when compared to the potencies of other antagonists, helped to pharmacologically profile the muscarinic receptor population in this specific tissue. nih.gov

The use of a diverse range of experimental models has been fundamental to advancing our understanding of muscarinic receptor pharmacology. frontiersin.orgfrontiersin.org The differential affinities of antagonists like pirenzepine and this compound across various in vitro and in vivo models have been key to the classification of muscarinic receptors into the five subtypes (M1-M5) that are widely accepted today. nih.govtandfonline.comnih.gov

For example, the high affinity of pirenzepine for M1 receptors was initially identified in functional studies on tissues like the rat superior cervical ganglion. nih.gov Subsequent binding studies in brain homogenates and on cloned receptors confirmed this selectivity. guidetopharmacology.orgnih.gov The discovery that this compound could further distinguish between M1 and M4 receptors, both of which have high affinity for pirenzepine, highlighted the complexity within the "M1-like" receptor family and provided a new pharmacological tool for researchers. nih.govtandfonline.com These preclinical models, from transfected cell lines to isolated tissues and whole animal studies, continue to be essential for the discovery and characterization of new, more selective muscarinic ligands. researchgate.netarvojournals.orgnih.gov

Non-Rodent Models (e.g., Rabbit Anococcygeus Muscle)

Pharmacodynamic Studies in Preclinical Models

Pharmacodynamic studies in preclinical models have been instrumental in characterizing the receptor binding profile and functional activity of this compound. These investigations, conducted in various isolated animal tissues, have elucidated the compound's affinity and selectivity for different subtypes of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govresearchgate.net

Research has established that the five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins; M1, M3, and M5 receptors typically couple to Gq/11-proteins, while M2 and M4 receptors couple to Gi/o-proteins. guidetopharmacology.orgfrontiersin.org The development of subtype-selective antagonists is challenging due to the highly conserved nature of the orthosteric binding site across these subtypes. guidetopharmacology.orgfrontiersin.org Preclinical functional assays using isolated tissues are therefore vital for determining the specific activity of compounds like this compound at these native receptors. researchgate.net

Detailed Research Findings

A key study investigated the functional affinity of this compound, an amidino derivative of pirenzepine, for muscarinic receptors in several preclinical models: the rat duodenum, rabbit vas deferens, guinea pig atrium, and guinea pig ileum. nih.gov The receptors in the rat duodenum and rabbit vas deferens were both considered to be of the M1 subtype, while the guinea pig atrium is a classic model for M2 receptors, and the guinea pig ileum is predominantly used for studying M3 receptor-mediated smooth muscle contraction. nih.govguidetopharmacology.orgmdpi.com

Unlike its parent compound pirenzepine, this compound demonstrated a notable ability to discriminate between the muscarinic receptors in the rat duodenum and the rabbit vas deferens, showing a 30-fold greater affinity for the former. nih.gov The study established a unique selectivity profile for this compound, with the following rank order of antagonist affinity (pA₂ values) for the muscarinic receptors in the tested tissues: rat duodenum > rabbit vas deferens > guinea pig ileum > guinea pig atrium. nih.gov This distinct profile suggests its potential as a valuable pharmacological tool for the classification of muscarinic receptor subtypes. nih.gov

Further investigation in the rabbit anococcygeus muscle (RAM), a functional model for the muscarinic M4 receptor, provided additional insight into this compound's selectivity. nih.gov In this model, various muscarinic antagonists were tested for their ability to inhibit relaxant responses elicited by muscarinic stimuli, which are mediated by M4 receptors on NANC neurons. nih.gov Through Schild analysis, the study determined the antagonist potencies (pA₂ values) for a range of compounds. nih.gov this compound was found to have a pA₂ value of 6.24, which was lower than that of pirenzepine (7.18) and other antagonists like methoctramine (B27182) (7.30), himbacine (8.03), and tripitramine (B121858) (7.69). nih.gov This finding indicates a relatively lower affinity for the M4 receptor subtype compared to other muscarinic antagonists and other muscarinic receptor subtypes. nih.gov

The collective data from these preclinical pharmacodynamic studies underscore this compound's unique and selective antagonist profile at muscarinic receptors.

Interactive Data Table: this compound Antagonist Affinity in Preclinical Models

| Preclinical Model (Tissue) | Animal Species | Receptor Subtype Investigated | This compound Affinity (pA₂) | Reference |

| Duodenum (Relaxation) | Rat | M₁ | Highest Affinity | nih.gov |

| Vas Deferens (Twitch) | Rabbit | M₁ | Intermediate Affinity | nih.gov |

| Ileum (Contraction) | Guinea Pig | M₃ | Low-Intermediate Affinity | nih.gov |

| Atrium (Inotropism) | Guinea Pig | M₂ | Lowest Affinity | nih.gov |

| Anococcygeus Muscle (Relaxation) | Rabbit | M₄ | 6.24 | nih.gov |

Emerging Research Avenues and Future Directions

Development of Functionally Selective and Biased Ligands Based on Guanylpirenzepine Scaffold

The concept of functional selectivity, or biased agonism, has revolutionized G protein-coupled receptor (GPCR) pharmacology. wikipedia.org It posits that a ligand can stabilize specific receptor conformations, thereby preferentially activating certain downstream signaling pathways over others (e.g., G protein-dependent vs. β-arrestin-mediated pathways). wikipedia.orgnih.govmdpi.com This paradigm offers the potential to design drugs that elicit desired therapeutic effects while minimizing the side effects associated with activating a full spectrum of signaling cascades. nih.gov

The this compound scaffold is an attractive starting point for developing such biased ligands. Its inherent selectivity, derived from the pirenzepine (B46924) structure, provides a foundation for chemical modifications aimed at inducing biased signaling. nih.gov Researchers are exploring how systematic alterations to the this compound molecule can influence its interaction with the receptor's binding pocket, leading to the engagement of specific intracellular signaling partners. The goal is to create new chemical entities that are not just receptor subtype-selective but also pathway-selective. For instance, a G protein-biased agonist derived from the this compound template could offer targeted therapeutic action with a reduced propensity for receptor desensitization and internalization, which is often mediated by β-arrestin. nih.gov This approach is being actively pursued for various GPCRs, and the principles are directly applicable to the development of novel muscarinic agents based on the this compound framework. nih.gov

Advanced Computational Modeling and In Silico Approaches for Ligand Design

Modern drug discovery heavily relies on advanced computational methods to accelerate the design and optimization of new therapeutic agents. wiley.comnih.gov These in silico techniques are particularly valuable for refining scaffolds like this compound.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. mdpi.com For this compound derivatives, docking studies can screen virtual libraries of compounds to identify those with the highest predicted affinity and selectivity for a specific muscarinic subtype, such as the M1 receptor. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time at an atomic level. mdpi.comnih.gov These simulations can reveal crucial information about the conformational changes a receptor undergoes upon ligand binding, which is the basis of functional selectivity. mdpi.comnih.gov By simulating the interaction of this compound analogs with muscarinic receptors, researchers can understand how specific chemical modifications impact receptor dynamics and lead to biased signaling. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a set of this compound analogs with known affinities, QSAR can predict the activity of new, unsynthesized compounds, guiding medicinal chemists to prioritize the most promising candidates for synthesis and testing. nih.gov

Homology Modeling: When experimental crystal structures of a receptor subtype are unavailable, homology modeling can be used to build a 3D model based on the known structure of a related protein. frontiersin.orgfrontiersin.org These models serve as the foundation for subsequent docking and MD simulation studies.

These computational tools allow for the rational design of new molecules, optimizing their interaction with the target receptor to enhance potency and selectivity while improving pharmacokinetic properties. helsinki.fienamine.netresearchgate.netmdpi.com

| Computational Technique | Application in this compound-Based Ligand Design | Key Outcome |

| Molecular Docking | Predicting the binding pose and affinity of new analogs within the muscarinic receptor binding site. | Identification of candidates with high potential for strong and selective binding. mdpi.com |

| Molecular Dynamics (MD) | Simulating the movement and interaction of the ligand-receptor complex to understand conformational changes. mdpi.comnih.gov | Elucidation of the molecular basis for selectivity and biased agonism. nih.gov |

| QSAR | Correlating structural features of analogs with their biological activity (e.g., binding affinity). nih.gov | Predictive models to guide the design of more potent compounds. |

| Homology Modeling | Creating 3D structures of muscarinic receptor subtypes based on templates of related receptors. frontiersin.orgfrontiersin.org | Enabling structure-based drug design when experimental structures are absent. |

Exploration of Novel Muscarinic Receptor Subtype Interactions and Heteromerization

Emerging evidence suggests that GPCRs, including muscarinic receptors, can form dimers or higher-order oligomers (heteromerization). mdpi.com This interaction between different receptor subtypes (e.g., M2 and M3 receptors) can lead to unique pharmacological and signaling properties that are distinct from those of the individual monomeric receptors. mdpi.com For example, the co-activation of M2 and M3 receptors in smooth muscle has been shown to produce a synergistic signaling response. mdpi.com

The study of these receptor complexes represents a new frontier in pharmacology. This compound and its derivatives, with their unique selectivity profiles, can serve as important pharmacological tools to dissect the function of these heteromers. nih.gov By comparing the effects of a subtype-selective ligand in systems expressing single receptor subtypes versus those co-expressing multiple subtypes, researchers can probe the functional consequences of heteromerization. While direct studies of this compound on muscarinic receptor heteromers are still an emerging area, the principles are well-established. Understanding how ligands differentially modulate these receptor complexes could unlock new therapeutic strategies for diseases where receptor crosstalk plays a significant role.

This compound as a Template for Next-Generation Muscarinic Modulators

The limitations of traditional orthosteric ligands, which bind to the same site as the endogenous neurotransmitter acetylcholine (B1216132), have spurred interest in developing allosteric modulators. mdpi.com These molecules bind to a distinct, less-conserved site on the receptor, offering several potential advantages:

Greater Subtype Selectivity: Allosteric sites are typically less conserved across receptor subtypes than the highly conserved orthosteric site, making it easier to achieve high selectivity. mdpi.commdpi.com

Saturable Effects: The modulatory effect of an allosteric ligand is dependent on the presence of the endogenous agonist, which can lead to a more physiological, self-limiting action and a potentially wider therapeutic window. mdpi.com

Novel Pharmacology: Allosteric modulators can fine-tune receptor function in various ways, acting as positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce it. sketchy.com

The this compound scaffold is a promising template for designing such next-generation modulators. Its core structure can be chemically elaborated to shift the binding focus from the orthosteric site to an allosteric pocket. The development of highly selective M1 and M4 PAMs is a major focus in the search for new treatments for cognitive disorders in Alzheimer's disease and schizophrenia, respectively. frontiersin.orgnih.govmdpi.com By leveraging the structural insights from this compound, medicinal chemists can design novel allosteric modulators that offer the potential for improved efficacy and better side-effect profiles compared to previous generations of muscarinic drugs. neumoratx.comnih.gov

Q & A

What frameworks (e.g., FINER, PICO) are optimal for formulating hypothesis-driven questions about this compound?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.